molecular formula C14H18N2O4 B2439480 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid CAS No. 1047682-49-4

2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

Katalognummer B2439480
CAS-Nummer: 1047682-49-4
Molekulargewicht: 278.308
InChI-Schlüssel: RZZWXHINVARHBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid, also known as AHW-1, is a chemical compound used in scientific research. The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .


Synthesis Analysis

The synthesis of this compound involves the allylation of nucleophiles with less reactive electrophiles, such as carbonates, usually requires a transition-metal catalyst . An efficient route for the synthesis of novel Schiff bases from the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux is described .


Chemical Reactions Analysis

The allylation of nucleophiles with less reactive electrophiles, such as carbonates, usually requires a transition-metal catalyst . The Claisen rearrangement is a reaction which is specific to ally aryl ethers and allyl vinyl ethers. Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

A study by Fa et al. (2015) explored the synthesis of a fluorescent probe for β-amyloids using a compound structurally similar to 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid. This probe exhibited high binding affinities toward Aβ(1–40) aggregates, which are significant in Alzheimer’s disease research (Fa et al., 2015).

Structural and Spectroscopic Studies

In 2018, Vanasundari et al. conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid. This research contributes to understanding the chemical's interaction potential, particularly in biological contexts (Vanasundari et al., 2018).

Biochemical Analysis

Zhang et al. (2008) synthesized a compound related to 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid for use in a sensitive ELISA for analyzing insecticide residues in fruit samples. This indicates potential applications in agricultural and environmental monitoring (Zhang et al., 2008).

Potential Anti-Diabetic Agent

Khurana et al. (2018) studied a succinamic acid derivative closely related to the compound as a potential anti-diabetic agent in experimental diabetic rats. This suggests the compound's relevance in therapeutic research for diabetes mellitus (Khurana et al., 2018).

Enzymatic and Biological Activity

The enzymatic and biological activities of similar compounds were explored by Song et al. (2010), who used a derivative in an assay of D-amino acid oxidase activity. This points to the compound's utility in biochemical assays and possibly in enzymology (Song et al., 2010).

Wirkmechanismus

The mechanism of action of this compound involves a transition-metal-free allylation strategy with allyl ether electrophiles . The Claisen rearrangement occurs in a six-membered, cyclic transition state involving the concerted movement of six bonding electrons .

Zukünftige Richtungen

The future directions of this compound could involve further exploration of its transition-metal-free allylation strategy with allyl ether electrophiles . This could potentially lead to new developments in the synthesis of bioactive compounds and natural products .

Eigenschaften

IUPAC Name

4-(2-hydroxy-5-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-6-15-11(14(19)20)8-13(18)16-10-7-9(2)4-5-12(10)17/h3-5,7,11,15,17H,1,6,8H2,2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZWXHINVARHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.